

# Application Notes: Tiratricol as a Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitor

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## Compound of Interest

Compound Name: *Tiratricol*

Cat. No.: *B1682914*

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## Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, hDHODH has emerged as a significant therapeutic target for autoimmune diseases, cancer, and viral infections[1][2]. **Tiratricol** (3,3',5-triiodothyroacetic acid), a known metabolite of the thyroid hormone T3, has been identified as a potent inhibitor of hDHODH, presenting a novel scaffold for drug development[1][3].

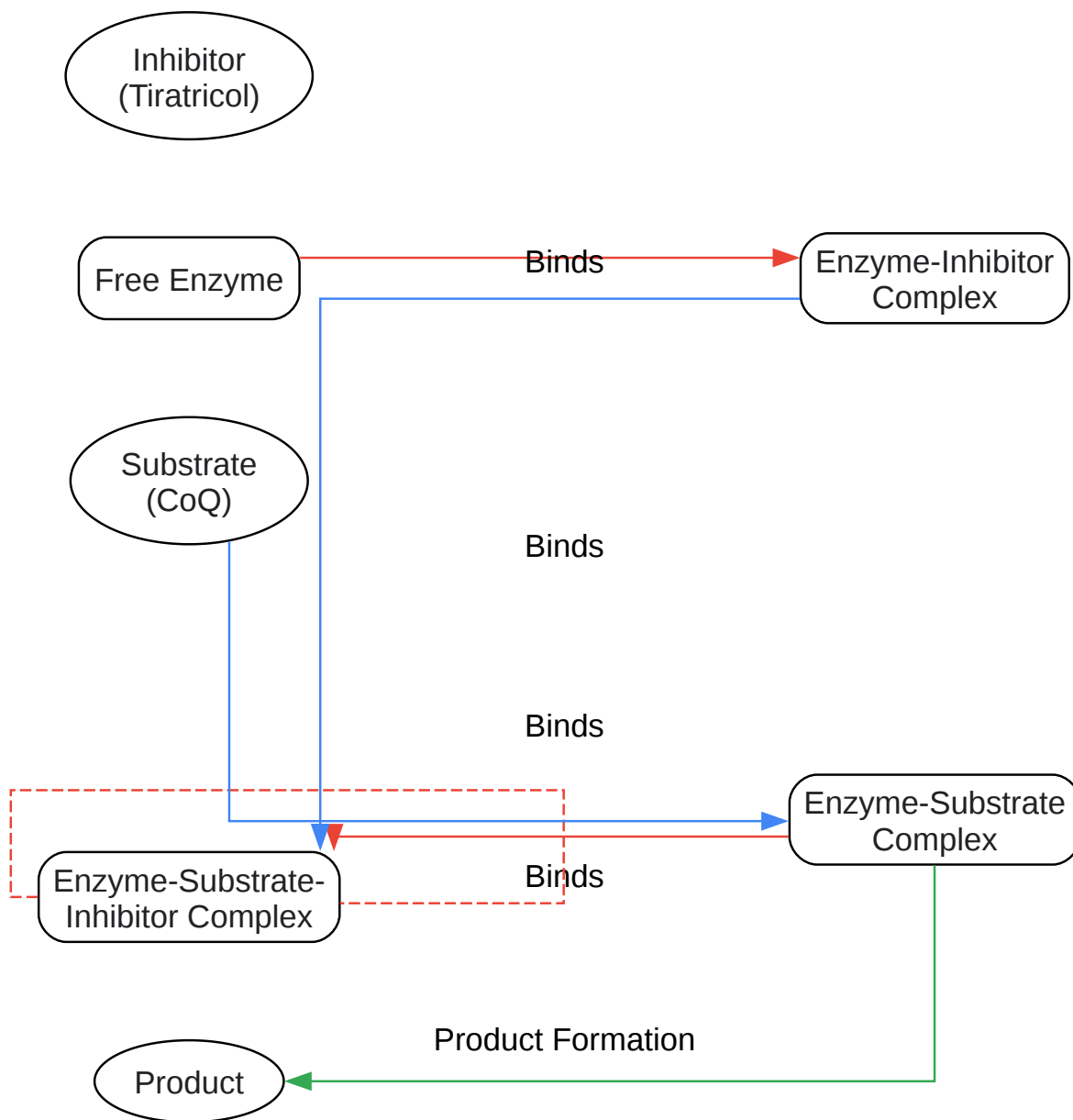
## Quantitative Data Summary

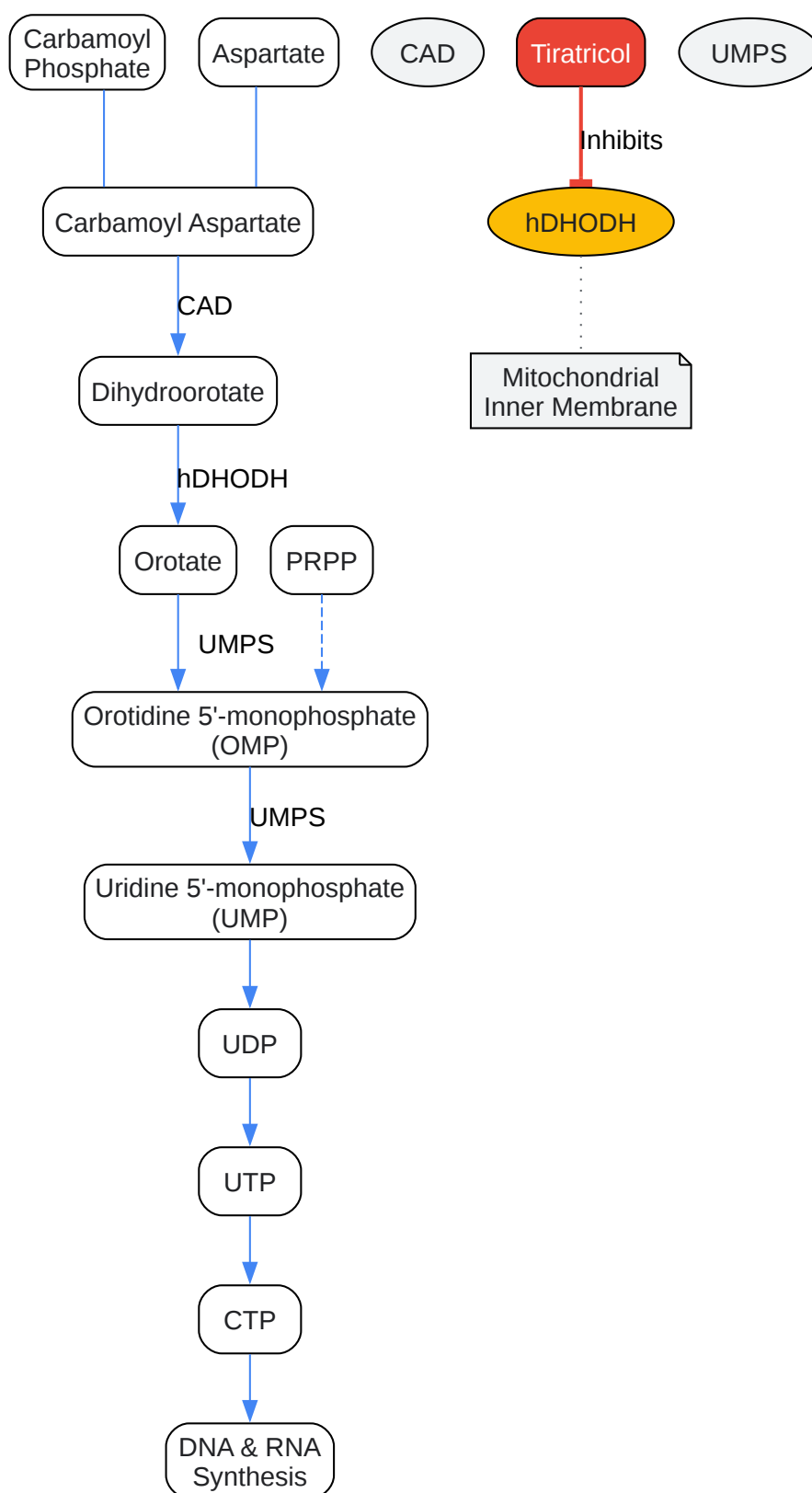
Recent studies have quantified the inhibitory potency of **Tiratricol** and its precursor, Tetrac, against hDHODH. The half-maximal inhibitory concentration (IC<sub>50</sub>) values demonstrate **Tiratricol**'s significant activity.

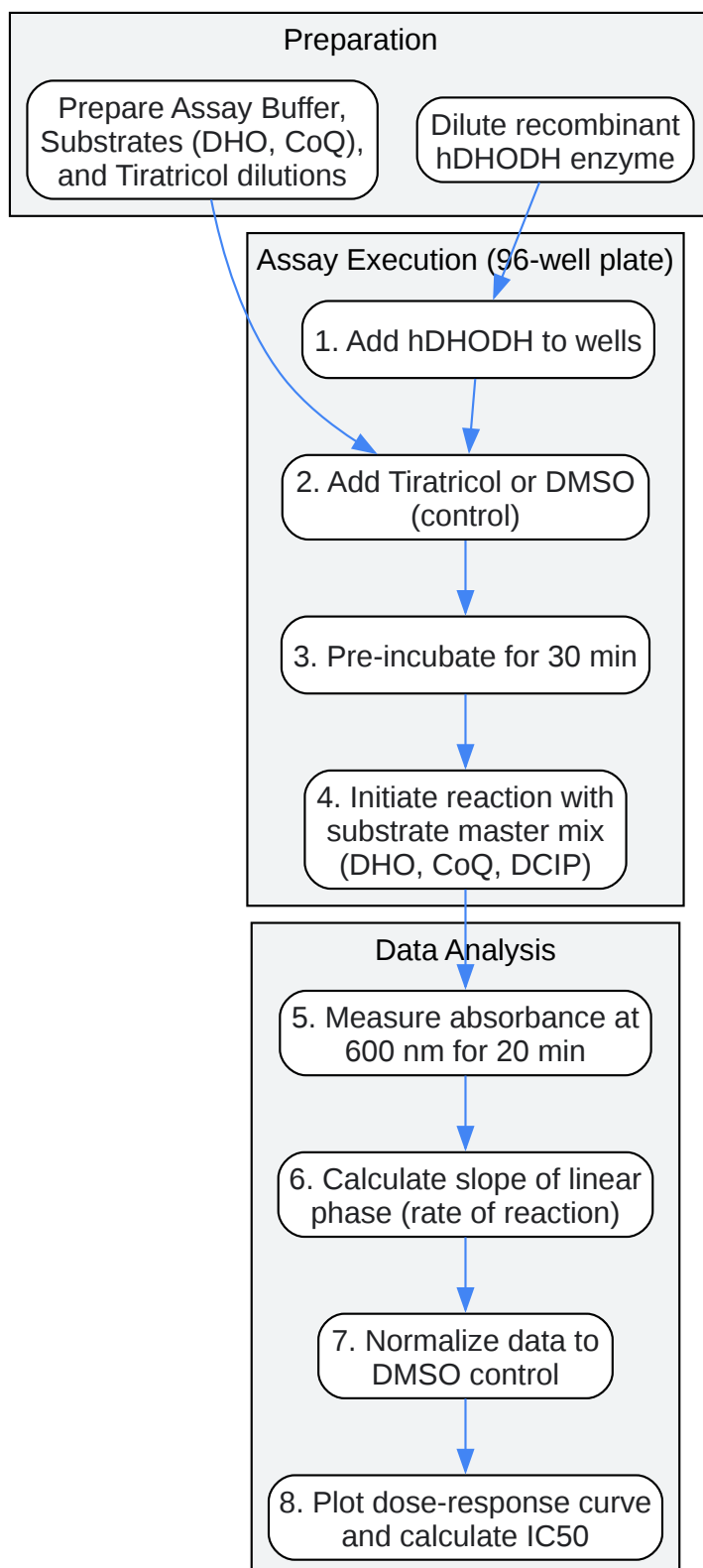
Compound	Target	IC50 Value (μM)	Notes
Tiratricol	hDHODH	0.754 ± 0.126	Potent inhibitory activity. <a href="#">[1]</a>
Tetrac	hDHODH	11.960 ± 1.453	Precursor to Tiratricol with moderate activity. <a href="#">[1]</a>
A771726	hDHODH	Not specified	Positive control used for comparison. <a href="#">[1]</a>

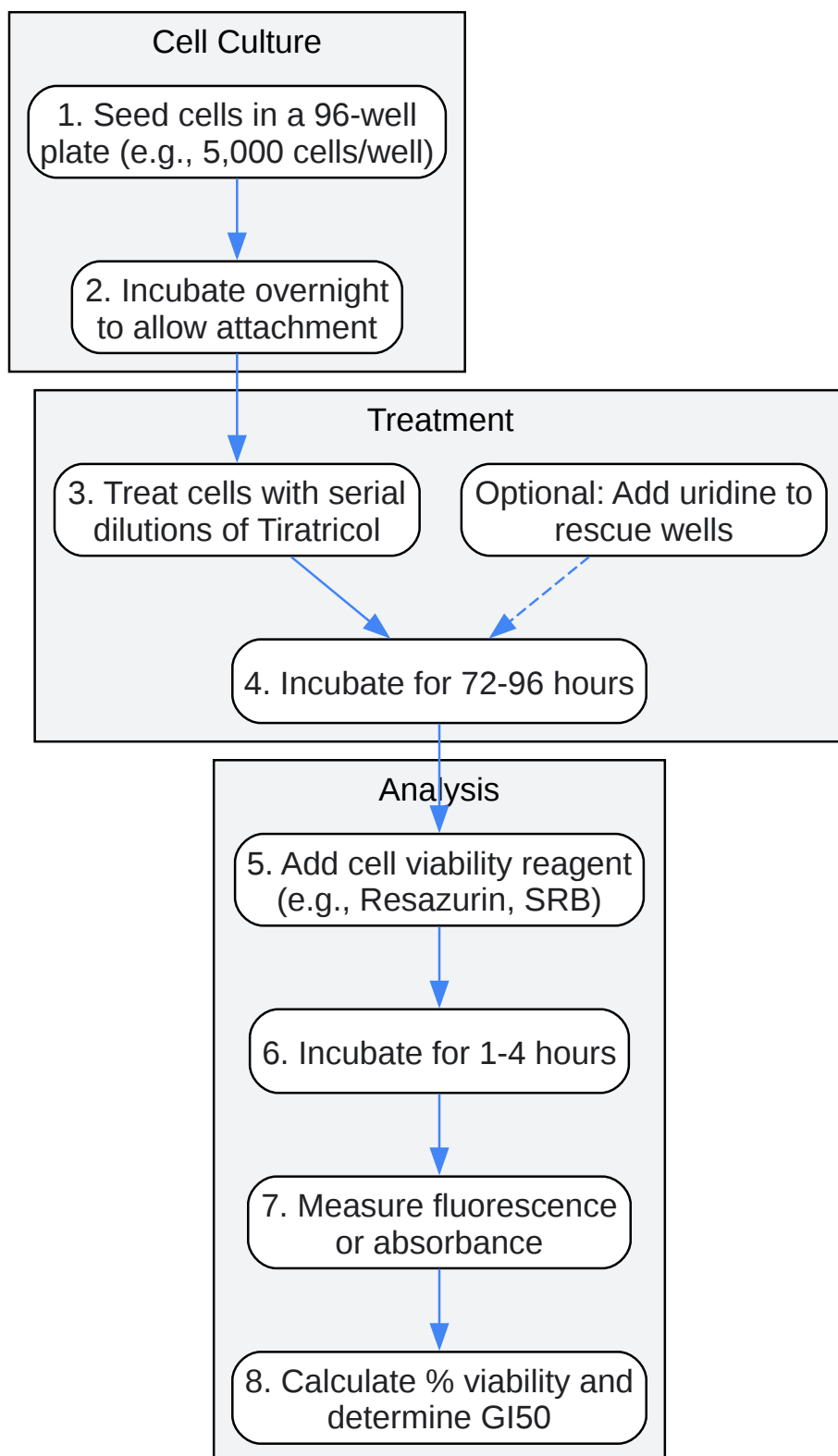
## Mechanism of Action

Enzyme kinetic analyses have revealed that **Tiratricol** acts as a noncompetitive inhibitor with respect to the co-enzyme Q (CoQ) substrate[\[1\]](#). This is distinct from other known inhibitors like A771726. Molecular docking and mutagenesis studies suggest that **Tiratricol** interacts with key hydrophobic residues within the enzyme's binding pocket, providing a unique mechanism of inhibition[\[1\]](#).









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## References

- 1. Tiratricol, a thyroid hormone metabolite, has potent inhibitory activity against human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiratricol | C<sub>14</sub>H<sub>9</sub>I<sub>3</sub>O<sub>4</sub> | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]
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